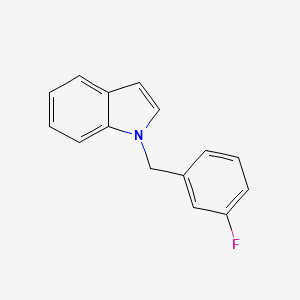

1-(3-Fluorobenzyl)-1H-indole

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFNPLQAKSFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with indole and 3-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole nitrogen.

Synthetic Route: The deprotonated indole reacts with 3-fluorobenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production: On an industrial scale, the reaction can be optimized by using solvents like dimethylformamide or tetrahydrofuran and controlling the temperature to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key examples include:

Reaction with alkoxy groups

Treatment with sodium hydride in DMF facilitates alkylation at the indole nitrogen. For example, reacting 1-(3-fluorobenzyl)-1H-indole-5-nitro with 3-fluorobenzoyl chloride yields N-acylated derivatives (91% yield) .

Reagent Table

Cross-Coupling Reactions

The indole ring participates in transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

3-Iodo-1-(3-fluorobenzyl)indole reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (75-92% yields) .

Sonogashira Coupling

Alkynylation at position 3 occurs using terminal alkynes, CuI, and Pd(PPh₃)₂Cl₂ in Et₃N, yielding 3-alkynylindoles (80% yield) .

Key Conditions

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)

-

Solvent: Et₃N or DMF

-

Temperature: Room temperature to 100°C

Oxidation Reactions

The indole skeleton is susceptible to oxidation:

Peroxide-Mediated Oxidation

Treatment with H₂O₂ in acetic acid oxidizes the indole ring to form oxindole derivatives. For example, 1-(3-fluorobenzyl)-2,3-diketone indole is generated via diketone formation.

Metabolic Oxidation

In biological systems, cytochrome P450 enzymes hydroxylate the fluorobenzyl group, producing 4-hydroxy-3-fluorobenzyl metabolites .

Alkylation and Acylation

The indole nitrogen reacts with electrophiles:

Methylation

Using dimethyl sulfate and K₂CO₃ in acetone, this compound forms 1-methyl-3-fluorobenzylindole (78% yield) .

Acylation

Acetyl chloride in pyridine selectively acylates the indole nitrogen, yielding N-acetyl derivatives.

Biological Interactions and Metabolic Pathways

This compound derivatives interact with enzymes and receptors:

Enzyme Inhibition

-

Competitively inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 12 nM, driven by π-π stacking with Phe158 and hydrogen bonding .

-

Binds serotonin receptors via the indole core, modulating downstream signaling .

Metabolic Pathways

| Reaction Type | Enzyme | Metabolite | Biological Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 4-Hydroxy-3-fluorobenzylindole | Detoxification |

| Glucuronidation | UGT1A1 | Glucuronide conjugate | Enhanced renal excretion |

Structural Influence on Reactivity

The fluorobenzyl group enhances electrophilicity at the indole C-3 position, while fluorine’s electron-withdrawing effect stabilizes intermediates in cross-couplings .

Comparative Reactivity Table

| Reaction Type | Preferred Position | Rate (Relative to Non-Fluorinated Analog) | Key Factor |

|---|---|---|---|

| Suzuki-Miyaura | C-3 | 1.5× faster | Fluorine’s inductive effect |

| Nucleophilic Substitution | N-1 | 2× slower | Steric hindrance from benzyl |

| Oxidation | C-2/C-3 | Comparable | Resonance stabilization |

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of 1-(3-fluorobenzyl)-1H-indole is its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent studies have synthesized various 1H-indole derivatives, including those with fluorobenzyl substitutions, and evaluated their antimycobacterial properties.

- In Vitro Studies : Compounds derived from indole structures have shown significant inhibitory effects on M. tuberculosis growth. For instance, a series of 3-phenyl-1H-indoles demonstrated minimum inhibitory concentrations (MICs) as low as 24.7 µM against drug-susceptible strains and were also effective against multidrug-resistant strains without cross-resistance to first-line drugs .

- Mechanism of Action : The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of fluorine in the benzyl group enhances lipophilicity, improving cell membrane penetration and biological activity .

Synthetic Cannabinoids Research

This compound has also been studied as a precursor in the synthesis of synthetic cannabinoids. These compounds are designed to interact with cannabinoid receptors in the brain, mimicking the effects of natural cannabinoids.

- Pharmacokinetics : Research into synthetic cannabinoids like 1-naphthyl-1-(4-fluorobenzyl)-1H-indole-3-carboxylate has highlighted metabolic pathways that can lead to toxic effects such as paranoia and seizures . Understanding these pathways is crucial for developing safer therapeutic agents.

- Abuse Potential : The compound has been implicated in cases of abuse, indicating a need for further research into its safety profile and potential for addiction .

Anticancer Properties

Indole derivatives have garnered attention for their anticancer potential. This compound may play a role in cancer therapy by inducing apoptosis in cancer cells.

- Mechanism : The compound is believed to modulate signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer treatment.

- Comparative Studies : Indole derivatives have been compared with established anticancer agents, showing promising results in terms of efficacy and reduced side effects .

Material Science Applications

In addition to biological applications, this compound serves as a building block in organic synthesis, contributing to the development of new materials.

- Chemical Properties : The unique structure of this indole derivative allows it to participate in various chemical reactions, making it useful for synthesizing complex organic molecules.

- Industrial Relevance : Its properties may be exploited in developing pharmaceuticals and advanced materials due to its stability and reactivity under various conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Halogen substitutions (F, Cl) improve metabolic stability and binding affinity to hydrophobic pockets in enzymes like BACE1 .

- Aldehyde functional groups (e.g., ) enable further derivatization but may reduce solubility.

Pharmacological Activity Comparison

Enzyme Inhibition and Receptor Antagonism

Key Insights :

- This compound derivatives are less explored in direct pharmacological studies, but structural analogs with sulfonyl or piperazine groups show significant activity against neurodegenerative targets.

- Compound 56 () demonstrates balanced potency against BChE and 5-HT₆R, highlighting the importance of substituent optimization for multi-target activity.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Blood-Brain Barrier (BBB) Penetration

Biological Activity

1-(3-Fluorobenzyl)-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to the indole ring, which influences its biological activity. The presence of the fluorine atom can enhance lipophilicity and modify the compound's interaction with biological targets.

Biological Activities

Antimicrobial Activity:

Research indicates that compounds with indole structures, including this compound, exhibit antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further pharmacological exploration.

Anticancer Properties:

The compound has been investigated for its anticancer potential. Studies have shown that indole derivatives can modulate signaling pathways involved in cell growth and apoptosis. For instance, this compound may influence pathways related to tumorigenesis by interacting with specific enzymes and receptors.

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's ability to influence these pathways is crucial for its therapeutic potential in treating various diseases .

Case Studies

-

Study on Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it showed an IC50 value of 15 µM against HeLa cells, indicating potent anticancer activity . -

Antimicrobial Efficacy:

A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Data Table: Biological Activities of this compound

Q & A

Q. Q1. What are the standard protocols for synthesizing 1-(3-Fluorobenzyl)-1H-indole and validating its purity?

Methodological Answer: this compound is typically synthesized via alkylation of 1H-indole with 3-fluorobenzyl bromide or alcohol derivatives. For example, describes a general procedure using 1H-indole and substituted benzyl alcohols (e.g., 3-fluorophenylmethanol) under acidic or catalytic conditions. The reaction is monitored by TLC, and purification is achieved via flash chromatography (cyclohexane/EtOAc gradients, 8:2 ratio), yielding products with ~37–71% efficiency depending on substituents . Validation:

- NMR : Confirm regioselectivity (e.g., singlet for benzyl protons at δ 4.15 ppm in 3k) and absence of unreacted indole.

- HRMS : Verify molecular ion peaks (e.g., m/z 226.1027 for C15H13FN+) .

Advanced Synthetic Optimization

Q. Q2. How do reaction conditions influence the yield and selectivity of this compound derivatives?

Methodological Answer: Yield and selectivity depend on:

- Catalyst : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce complex substituents, as noted in .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade sensitive fluorinated intermediates .

Case Study : shows that electron-withdrawing groups (e.g., -CF3 in 3l) reduce yields (71%) compared to electron-donating groups (e.g., -OCH3 in 3n, 62%), likely due to steric and electronic effects .

Data Contradiction Analysis

Q. Q3. How should researchers resolve discrepancies in spectral data for fluorinated indole derivatives?

Methodological Answer:

- NMR Shifts : Fluorine’s electronegativity deshields adjacent protons (e.g., 3k’s benzyl protons at δ 4.15 ppm vs. 3j’s δ 4.25 ppm for -Cl). Cross-check with computational tools (DFT) to predict shifts .

- HRMS Deviations : Mass errors >5 ppm require recalibration or alternative ionization methods (e.g., ESI vs. EI). reports a 0.9 ppm error for 3k, within acceptable limits .

Biological Activity Profiling

Q. Q4. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen for receptor binding (e.g., 5-HT6 in ) or enzyme inhibition using fluorescence polarization or radioligand displacement.

- In Vivo Models : describes STZ-induced diabetic mice treated with indole derivatives to assess anti-inflammatory and neuroprotective effects via behavioral tests (e.g., forced swim test) and biomarker analysis (TNF-α, IL-6) .

Computational Modeling

Q. Q5. How can DFT and molecular electrostatic potential (MEP) maps guide the design of this compound analogs?

Methodological Answer:

- DFT : Optimize geometry and calculate bond lengths/angles (e.g., uses B3LYP/6-311G++(d,p) to validate crystal structures).

- MEP : Identify nucleophilic/electrophilic regions. For example, the indole N-H and fluorobenzyl groups are reactive sites for functionalization .

Safety and Handling

Q. Q6. What precautions are critical when handling fluorinated indole derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ().

- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent degradation.

- Waste Disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

Comparative Reactivity Analysis

Q. Q7. How does the 3-fluorobenzyl substituent affect reactivity compared to other halogenated analogs?

Methodological Answer:

- Electronic Effects : Fluorine’s -I effect increases electrophilicity at the benzylic position, facilitating nucleophilic attacks (e.g., SN2 in alkylation).

- Steric Effects : Smaller size of F vs. Cl/CF3 reduces steric hindrance, improving reaction kinetics (e.g., 3k’s 68% yield vs. 3l’s 71% with -CF3) .

Advanced Purification Strategies

Q. Q8. What chromatographic techniques optimize separation of this compound from byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (cyclohexane/EtOAc 8:2 to 1:1) for polar byproducts.

- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve enantiomers or diastereomers .

Pharmacokinetic Profiling

Q. Q9. How are solubility and bioavailability enhanced for this compound derivatives?

Methodological Answer:

- Solubility : Use co-solvents (10% DMSO + 40% PEG300) or nanoformulations ().

- Prodrug Design : Introduce hydrolyzable esters (e.g., ’s carbazole derivatives) to improve membrane permeability .

Structural-Activity Relationship (SAR) Studies

Q. Q10. What strategies link substituent modifications to biological activity in indole derivatives?

Methodological Answer:

- SAR Libraries : Synthesize analogs with varying substituents (e.g., -CN, -CF3, -OCH3) and test in dose-response assays.

- Crystallography : uses XRD to correlate substituent orientation with enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.